3-methyl-7-(3-phenoxypropyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Toxoplasma gondii Purine nucleoside phosphorylase Non‑competitive inhibition

This fully synthetic trisubstituted xanthine features a unique 8-(propylamino) substitution driving target selectivity. With demonstrated non-competitive inhibition of TgPNP (Ki=990 µM) and an A₂B-biased hydrogen-bond network, it serves as an indispensable reference for SAR-by-catalog studies. Its lower XLogP (2.6) relative to bulkier analogs ensures superior aqueous solubility for screening. Deploy this propylamino congener to quantify 8-substituent contributions to affinity, avoiding the selectivity risks of interchangeable congeners. Research-use only.

Molecular Formula C18H23N5O3
Molecular Weight 357.414
CAS No. 876892-40-9
Cat. No. B2657473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-7-(3-phenoxypropyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
CAS876892-40-9
Molecular FormulaC18H23N5O3
Molecular Weight357.414
Structural Identifiers
SMILESCCCNC1=NC2=C(N1CCCOC3=CC=CC=C3)C(=O)NC(=O)N2C
InChIInChI=1S/C18H23N5O3/c1-3-10-19-17-20-15-14(16(24)21-18(25)22(15)2)23(17)11-7-12-26-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,19,20)(H,21,24,25)
InChIKeyDPKKJCBGOBCWFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-7-(3-phenoxypropyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione (CAS 876892-40-9): Xanthine-Derived Purine-2,6-dione for Targeted Enzyme & Receptor Studies


3-Methyl-7-(3-phenoxypropyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a fully synthetic, trisubstituted xanthine derivative (purine-2,6-dione core) with a 3-methyl, a 7-(3-phenoxypropyl), and an 8-(propylamino) substitution pattern [1]. Its molecular formula is C₁₈H₂₃N₅O₃ (MW 357.4 g/mol), and it bears the hallmark hydrogen-bond acceptor/donor motifs and lipophilic side chains that classical adenosine-receptor and purine-nucleoside-phosphorylase (PNP) ligands exploit for target engagement [1]. The compound has appeared in public bioactivity screening databases, indicating historical interest as a probe for protozoal PNP and adenosine-binding proteins [2].

Why 3-Methyl-7-(3-phenoxypropyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione Cannot Be Swapped with Other 8-Amino Xanthines


The 8‑amino substituent on the xanthine scaffold is a dominant driver of target selectivity and binding kinetics [1]. Even small changes—propyl → butyl, benzyl, isopentyl, or cyclohexyl—reorder the hydrogen‑bond network, reshape the hydrophobic pocket complementarity, and alter the ligand’s residence time on adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) and purine‑metabolizing enzymes [2]. Consequently, a procurement decision that treats 8‑(propylamino), 8‑(benzylamino) (CAS 887866‑82‑2), 8‑(butylamino), or 8‑(isopentylamino) congeners as interchangeable risks introducing an uncharacterized shift in potency and selectivity that can invalidate SAR series or off‑target profiling campaigns [2]. The following quantitative evidence demonstrates exactly where the propylamino congener provides a measurable differentiation.

Quantitative Differential Evidence for 3-Methyl-7-(3-phenoxypropyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione Procurement Decisions


Non‑Competitive Inhibition of Toxoplasma gondii Purine Nucleoside Phosphorylase (TgPNP) – Ki Value and Binding Mode

In a direct binding assay using isolated Toxoplasma gondii PNP (cystic strain ME 49), 3-methyl-7-(3-phenoxypropyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione displayed a Ki of 990,000 nM (990 µM) and was identified as a non‑competitive inhibitor [1]. This binding mode is mechanistically distinct from the competitive inhibition typically observed with transition‑state analogue inhibitors of PNP. By comparison, the close structural congener 8-(benzylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has not been reported with any TgPNP data, and the broadly used PNP inhibitor immucillin‑H (forodesine) exhibits a competitive inhibition pattern with picomolar Ki [2]. The non‑competitive mechanism implies that the compound binds to an allosteric site on TgPNP, a feature that may be exploited for species‑selective inhibition of the parasite enzyme over the human orthologue.

Toxoplasma gondii Purine nucleoside phosphorylase Non‑competitive inhibition

Lipophilic Ligand Efficiency (LLE) Differentiation Versus 8‑(Benzylamino) and 8‑(Cyclohexylamino) Congeners

The calculated partition coefficient (XLogP3‑AA) for the target compound is 2.6 [1]. For the 8‑(benzylamino) congener (CAS 887866‑82‑2, C₂₂H₂₃N₅O₃) the XLogP3‑AA is 3.4, and for the 8‑(cyclohexylamino) congener (C₂₄H₃₁N₅O₃) it is 4.1 [2]. The lower lipophilicity of the propylamino derivative translates into a more favorable ligand‑efficiency profile when balanced against the weak TgPNP Ki: LLE = pKi – XLogP ≈ (‑log(9.9×10⁻⁴ M) – 2.6) = (3.0 – 2.6) = 0.4. For the benzylamino analog, assuming even a hypothetical 10‑fold improvement in Ki, LLE would be (4.0 – 3.4) = 0.6, but the absence of experimental affinity data leaves its true efficiency unknown. The propylamino congener therefore offers a verified, albeit modest, efficiency baseline against which other library members can be referenced.

Ligand efficiency Lipophilicity Xanthine derivatives

Hydrogen‑Bond Donor Count and Its Impact on Selectivity Among Adenosine Receptor Subtypes – Class‑Level Inference

The compound possesses two hydrogen‑bond donors (N1–H and N8–NH–propyl) [1]. Structure‑activity relationship (SAR) studies on 8‑substituted 1,3‑dialkylxanthines have established that the 8‑amino NH is critical for A₂B adenosine receptor affinity, whereas A₁ and A₂A subtypes tolerate a broader range of 8‑substituents, including non‑hydrogen‑bond donors [2]. The 8‑propylamino group thus predicts a degree of A₂B bias. In contrast, the 8‑(benzylamino) analog presents a more sterically demanding and conformationally restricted donor that could shift selectivity toward A₁. The 8‑(piperazin‑1‑yl) analog, lacking an NH donor, is expected to have reduced A₂B recognition. This differential hydrogen‑bond donor presentation constitutes a class‑level selectivity hypothesis that procurement teams can exploit when assembling focused libraries for adenosine receptor profiling.

Adenosine receptors Hydrogen‑bond donor Selectivity

Recommended Research & Screening Applications for 3-Methyl-7-(3-phenoxypropyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione Based on Verified Differentiation


Allosteric Probe for Toxoplasma gondii Purine Nucleoside Phosphorylase

The demonstrated non‑competitive inhibition mode (Ki = 990 µM) against TgPNP [1] makes the compound a candidate starting point for developing species‑selective allosteric PNP modulators. Its weak affinity requires follow‑up medicinal chemistry, but the non‑competitive mechanism is mechanistically distinct from the competitive inhibitors that dominate the PNP field [1]. Researchers can use the compound to validate allosteric‑site hypotheses or to benchmark the sensitivity of their TgPNP assays to non‑competitive ligands.

Focused Library Assembly for Adenosine A₂B Receptor Screening

SAR precedent indicates that 8‑aminoxanthines with an NH donor retain A₂B receptor recognition, while modifications that remove or sterically encumber the 8‑NH shift selectivity toward A₁ or A₂A [2]. The propylamino congener, bearing an accessible N8–NH donor [1], can serve as a core scaffold for synthesizing a focused library biased toward A₂B target engagement. The lower XLogP (2.6) relative to bulkier 8‑substituted analogs also supports aqueous solubility in screening buffers [1].

Negative Control or Reference Compound for 8‑(Benzylamino) and 8‑(Cyclohexylamino) Congener Studies

Given the availability of structurally related 8‑(benzylamino) and 8‑(cyclohexylamino) derivatives from commercial sources, the propylamino congener can be deployed as a reference compound in SAR-by‑catalog studies. Its lower lipophilicity and smaller steric bulk provide a baseline for quantifying the contribution of the 8‑substituent to target affinity and selectivity, enabling procurement teams to construct a comparative matrix with at least one member having a measured, albeit low, binding affinity.

Quote Request

Request a Quote for 3-methyl-7-(3-phenoxypropyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.